Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate
Description
Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate is a spirocyclic compound characterized by a unique bicyclic framework (spiro[5.5]undeca) fused with a brominated diene system and a methyl ester functional group. Its structural complexity and reactive bromine substituent make it a molecule of interest in synthetic organic chemistry, particularly for applications in drug discovery and materials science. The compound’s spiro architecture introduces steric rigidity, which may influence its reactivity and interaction with biological targets .
Properties
CAS No. |
645421-59-6 |
|---|---|
Molecular Formula |
C13H17BrO2 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
methyl 11-bromospiro[5.5]undeca-2,10-diene-5-carboxylate |
InChI |
InChI=1S/C13H17BrO2/c1-16-12(15)10-6-2-4-8-13(10)9-5-3-7-11(13)14/h2,4,7,10H,3,5-6,8-9H2,1H3 |
InChI Key |
XHYRQDZVFGPKFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=CCC12CCCC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate typically involves the formation of the spiro[5.5]undecane skeleton followed by bromination and esterification reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spiro structure, followed by selective bromination at the 7-position. The final step involves the esterification of the carboxylate group using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The diene moiety can participate in oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Photochemical Reactions: The compound can undergo photochemical transformations, such as [1,2]-acyl shifts, under specific wavelengths of light.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Photochemical: UV light sources with specific wavelengths.
Major Products
The major products formed from these reactions include various substituted spiro compounds, oxidized derivatives, and photochemically rearranged products.
Scientific Research Applications
Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate involves its interaction with various molecular targets depending on the specific application. In photochemical reactions, the compound absorbs light energy, leading to electronic excitation and subsequent chemical transformations. The pathways involved in these reactions are often complex and may include multiple steps such as energy transfer, bond cleavage, and rearrangement .
Comparison with Similar Compounds
Table 1: Structural Comparison of Spiro[5.5]undeca-diene Derivatives
*Molecular weights estimated based on assumed molecular formulas.
Key Observations:
Substituent Effects :
- The 7-bromo derivative exhibits higher electrophilicity compared to the 7-methyl analog, making it more suitable for catalytic cross-coupling reactions .
- Methyl and bromo substituents alter the electron density of the diene system, impacting π-π stacking interactions in supramolecular chemistry.
Commercial Accessibility: None of the spiro[5.5]undeca-diene esters in Table 1 are commercially available, suggesting they are primarily research-scale compounds .
Biological Relevance :
- While direct biological data for these compounds is absent, spirocyclic frameworks are frequently explored in drug design for their conformational rigidity and bioavailability .
Limitations of Structural Similarity Assessments
While structural analogs share core frameworks, properties such as solubility, toxicity, and reactivity may diverge significantly due to:
- Electronic effects (e.g., bromo vs. methyl substituents altering orbital interactions).
- Steric hindrance from bulky groups.
- Unexpected bioactivity despite structural resemblance, as noted in computational similarity studies .
Biological Activity
Methyl 7-bromospiro[5.5]undeca-3,7-diene-1-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by their spirocyclic structure, which contributes to their distinctive reactivity and biological interactions. The presence of the bromine atom and the carboxylate moiety enhances its potential for biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
- Anticancer Potential : Research has indicated that spirocyclic compounds can exhibit cytotoxic effects on cancer cell lines. This compound has shown promise in inhibiting cell proliferation in vitro, warranting further investigation into its mechanisms of action.
- Neuropharmacological Effects : Some studies have explored the interaction of similar compounds with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound caused a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
The compound's mechanism appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.
The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The spirocyclic structure could facilitate ROS production, leading to oxidative stress in target cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
